molecular formula C15H12N2O2 B1299582 Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 100880-52-2

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B1299582
CAS No.: 100880-52-2
M. Wt: 252.27 g/mol
InChI Key: XVXVUZIONWAVTF-UHFFFAOYSA-N
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Description

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (CAS 100880-52-2) is a high-value benzimidazole derivative supplied as a premium building block for medicinal chemistry and drug discovery research. This compound features a benzoate group linked to the 2-position of the privileged 1H-benzimidazole pharmacophore, a structure known for its diverse biological activities . Its primary research application is as a key synthetic intermediate in the development of targeted anticancer agents, particularly tyrosine kinase inhibitors (TKIs) . Recent studies in 2024 highlight the use of this structural motif in developing novel "(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide" compounds, which have demonstrated excellent cytotoxic effects against multiple cancer cell lines and potent inhibitory activity against critical kinases like EGFR, HER2, and CDK2 . The benzimidazole core facilitates important binding interactions with enzyme active sites, which is crucial for designing multi-targeted kinase inhibitors . Beyond oncology research, this chemical serves as a versatile precursor for synthesizing compounds with antimicrobial properties and specialized derivatives investigated as corrosion inhibitors for metals in industrial applications . The product is analytically confirmed for identity and purity (typically >97% ) using techniques including LCMS, HPLC, NMR, and FTIR . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 4-(1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXVUZIONWAVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Cyclocondensation Synthetic Routes

Method Catalyst/Conditions Yield (%) Purity (HPLC) Key Reference
PPA-mediated cyclization Polyphosphoric acid, 80–90°C 65 >95%
Hydrazine condensation Hydrazine hydrate, methanol 50–55 90–92%
Schiff base + Fe(ClO4)3 Room temp, NaOH (5%) Not specified Crystalline product

Advanced Synthetic Strategies and Industrial Scale-Up

Recent patent literature and research articles describe improved synthetic methods that emphasize cost-effectiveness, safety, and scalability:

  • Stobbe Condensation-Based Methods: These involve reacting substituted benzoate derivatives with bases such as potassium tert-butoxide or sodium methoxide in solvents like methanol or ethanol at moderate temperatures (50–55°C). This approach avoids hazardous reagents and additional separation steps, making it suitable for large-scale production.

  • Coupling of Building Blocks: A modern synthetic strategy involves coupling isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization mediated by carbodiimide reagents. This method improves yield and scalability compared to earlier low-yield methods.

  • Reaction Optimization: Control of temperature, solvent choice, and catalyst loading are critical parameters influencing yield, purity, and reaction time. For example, continuous flow reactors allow precise control over these parameters, enhancing reproducibility and efficiency in industrial settings.

Summary of Key Preparation Methods

Preparation Method Starting Materials Catalyst/Conditions Yield (%) Notes
Esterification of 4-(1H-benzimidazol-2-yl)benzoic acid 4-(1H-benzimidazol-2-yl)benzoic acid + methanol Sulfuric acid, reflux High Widely used, scalable
Cyclocondensation with PPA o-Phenylenediamine + methyl 4-formylbenzoate Polyphosphoric acid, 80–90°C ~65 Improved regioselectivity and yield
Schiff base intermediate + Fe(ClO4)3 Schiff base from 1,2-phenylenediamine + 4-formyl methyl benzoate Fe(ClO4)3, NaOH, room temp Not specified Produces crystalline product
Stobbe condensation Substituted benzoates + base Potassium tert-butoxide, methanol High Suitable for large-scale, safe reagents
Coupling of isothiocyanates and diamines Isothiocyanate derivatives + benzene-1,2-diamines Carbodiimide-mediated cyclization Improved Enhanced yield and scalability

Research Findings and Analytical Data

  • Purity and Yield: PPA-mediated cyclization and esterification under reflux conditions typically yield products with purity exceeding 90–95% as confirmed by HPLC analysis.

  • Structural Confirmation: Crystallographic studies confirm the planar structure of the benzimidazole ring and the ester moiety, with hydrogen bonding stabilizing the crystal lattice in hydrated forms.

  • Reaction Monitoring: NMR spectroscopy (1H-NMR) is routinely used to confirm the formation of the methyl ester and benzimidazole ring, with characteristic chemical shifts for aromatic protons and methyl ester groups.

  • Scalability: Continuous flow reactors and safer base-catalyzed condensation methods have been demonstrated to be scalable without compromising product quality.

This comprehensive review of preparation methods for this compound highlights the versatility of synthetic approaches ranging from classical esterification to advanced cyclocondensation and coupling strategies. The choice of method depends on the desired scale, purity, and available starting materials, with industrial processes favoring continuous flow and safer reagents for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated benzimidazole derivatives.

    Substitution: Various substituted benzimidazole compounds, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

The compound exhibits significant biological activities, including:

  • Anticancer Properties : Research indicates that this compound can inhibit certain enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Studies have shown that it upregulates pro-apoptotic genes while downregulating anti-apoptotic genes, making it a candidate for anticancer therapies .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing promising results in inhibiting their growth .

Medicinal Chemistry

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its interaction with specific molecular targets, such as enzymes and receptors, suggests it may have applications in treating conditions beyond cancer, including infections caused by resistant bacterial strains .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound on MCF cell lines. Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, leading to significant tumor growth suppression in preclinical models .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested for its antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition against Staphylococcus aureus (MIC = 40 μg/mL) and Escherichia coli (MIC = 200 μg/mL), highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity and affecting cellular processes. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl Ester Analogues

Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (compound 3) replaces the methyl ester with an ethyl group and introduces an amino linker.

Thioether-Containing Derivatives

Methyl 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate (industrial product) incorporates a sulfur atom, altering electronic properties and lipophilicity. This derivative is produced industrially for applications requiring thioether functionality, though its biological data remain unreported .

Table 1: Comparison of Ester Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Activities References
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate 252.26 230–234 Methyl ester Antimicrobial, Antioxidant
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate 309.35 255 Ethyl ester, Amino Kinase inhibition (hypothetical)
Methyl 4-((1H-benzo[d]imidazol-2-ylthio)methyl)benzoate 328.39 N/A Thioether Industrial intermediates

Substituent Variations on the Benzimidazole Core

Methyl-Substituted Derivatives

Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate introduces a methyl group at the 5-position of the benzimidazole ring.

Halogenated and Hydrazide Derivatives

(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (6a-l) feature hydrazide and halogen substituents. These modifications improve binding to kinase targets, with halogen atoms enhancing hydrophobic interactions in enzymatic pockets .

Table 2: Substituent Effects on Bioactivity

Compound Type Key Modifications Notable Activities Mechanism Insights References
Parent compound None Broad-spectrum antimicrobial Benzimidazole core interaction
5-Methyl derivative Methyl at benzimidazole 5-position Enhanced antioxidant activity Electron-donating group effects
Halogenated hydrazide hybrids Halogens + hydrazide Multi-kinase inhibition Hydrophobic/hydrogen bonding

Heterocyclic Hybrids and Metal Complexes

Triazole-Quinoline Hybrids

Compounds like 4-(4-{[4-(1H-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)-7-chloroquinoline (9a) merge benzimidazole with quinoline and triazole moieties. These hybrids exhibit antiproliferative activity, likely due to dual targeting of DNA and enzyme pathways .

Metal Complexes

Schiff base ligands (e.g., 4-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)benzene-1,3-diol) form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antitumor activity against MCF-7 breast cancer cells via DNA intercalation or reactive oxygen species (ROS) generation .

Table 3: Heterocyclic and Metal Complex Derivatives

Compound Class Structural Features Biological Activity Proposed Mechanism References
Triazole-quinoline hybrids Benzimidazole + triazole + quinoline Antiproliferative DNA/enzyme interaction
Metal complexes Benzimidazole-Schiff base + metal ions Antitumor (MCF-7) DNA intercalation, ROS induction

Biological Activity

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is known for its pharmacological properties. The molecular formula is C15H12N2O2C_{15}H_{12}N_2O_2, and it contains a methyl ester functional group that enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair, which can lead to apoptosis in cancer cells. This action is facilitated by the compound's binding to active sites on these enzymes, disrupting their function.
  • Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression. Specifically, it has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting programmed cell death in malignant cells .
  • Cell Cycle Arrest : Research indicates that treatment with this compound can induce cell cycle arrest in cancer cells, particularly in the G1 phase, suggesting its potential utility in cancer therapeutics .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to effectively inhibit the proliferation of HepG2 liver cancer cells, leading to increased apoptosis rates .
  • Mechanistic Insights : Flow cytometry analyses revealed that treated HepG2 cells exhibited increased DNA content in the G1 phase while showing a decrease in S and G2/M phases, indicating a halt in cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

  • Bacterial Inhibition : The compound has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. It displayed significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Fungal Activity : It also shows antifungal properties against pathogens such as Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectsReference
AnticancerHepG2 (liver cancer cells)Induces apoptosis; cell cycle arrest
AntimicrobialStaphylococcus aureusMIC = 50 µg/ml (effective inhibition)
AntifungalCandida albicansMIC = 250 µg/ml (effective inhibition)

Detailed Research Findings

A study published in MDPI explored the synthesis and biological evaluation of benzimidazole derivatives, including this compound. The results indicated that this compound not only inhibited cancer cell growth but also showed promise as an antimicrobial agent against various pathogens. The research emphasized the importance of structural modifications on the biological activity of benzimidazole derivatives, suggesting avenues for further exploration in drug development .

Q & A

Q. Table 1: Synthetic Route Comparison

MethodCatalystYield (%)Purity (HPLC)Key Reference
PPA-mediatedPolyphosphoric acid65>95%
Hydrazine condensationNone50–5590–92%
One-pot CBr4 catalysisCBr47093%

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • 1H/13C NMR: Confirm regiochemistry via distinct aromatic proton shifts. For example, the methyl ester group appears as a singlet at δ 3.90 (1H NMR) and δ 52.2 (13C NMR) . Benzimidazole NH protons resonate at δ 12.31–13.14 .
  • IR Spectroscopy: Detect S–H (2634 cm⁻¹) and N–H (3395–3464 cm⁻¹) stretches in intermediates .
  • LCMS/HPLC: Monitor reaction progress and purity. The molecular ion [M+H]+ at m/z 253.01 confirms the target compound .
  • Elemental Analysis: Deviations >0.4% from theoretical C/H/N values indicate impurities .

Data Contradiction Resolution:
Discrepancies in NH proton signals (e.g., δ 10.93 vs. δ 13.14) may arise from solvent polarity or hydrogen bonding. Repeat experiments in DMSO-d6 to standardize shifts .

Basic: How is the biological activity of this compound evaluated in kinase inhibition studies?

Methodological Answer:

  • In Vitro Assays: Use recombinant EGFR/Her2 kinases with ATP-Glo™ kits to measure IC50 values. Compound 6i (a derivative) showed IC50 = 0.89 µM against EGFR via competitive binding at the ATP pocket .
  • Docking Studies: AutoDock Vina identifies key interactions (e.g., hydrogen bonds with Met793 and hydrophobic contacts with Leu718 in EGFR) .
  • Validation: Compare with positive controls (e.g., Erlotinib) to confirm specificity .

Advanced: How can mechanistic contradictions in dopamine oxidation studies involving copper complexes of this compound be resolved?

Methodological Answer:

  • Contradiction: Some studies report aminochrome formation via Cu(II)-mediated oxidation , while others propose radical pathways.
  • Resolution:
    • Use ESR spectroscopy to detect hydroxyl radical (•OH) intermediates during dopamine oxidation.
    • Compare kinetics under aerobic vs. anaerobic conditions. Radical pathways dominate in O2-rich environments .
    • Validate with scavengers (e.g., mannitol for •OH), which reduce oxidation rates by 60–70% .

Advanced: What computational strategies optimize electronic properties for optoelectronic applications?

Methodological Answer:

  • DFT Calculations: Gaussian 09 with B3LYP/6-311G(d,p) basis set predicts HOMO-LUMO gaps (e.g., 3.82 eV for Schiff base derivatives), correlating with UV-Vis absorption at 365 nm .
  • NLO Properties: First hyperpolarizability (β) values >10× urea suggest potential for nonlinear optical materials. Solvent polarity (e.g., DCM vs. DMSO) modulates β by 15–20% .
  • Validation: Compare computed spectra with experimental FTIR/UV-Vis data to refine models .

Advanced: How can conflicting NMR data for intermediates be systematically addressed?

Methodological Answer:

  • Step 1: Repeat synthesis with deuterated solvents (e.g., DMSO-d6) to eliminate solvent-induced shift variability .
  • Step 2: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC confirmed C–H correlations for benzimidazole carbons at δ 151.93 .
  • Step 3: Cross-validate with LCMS to confirm molecular ion consistency .

Advanced: What strategies improve reaction yields in scale-up synthesis?

Methodological Answer:

  • Catalyst Screening: CBr4 increases one-pot reaction yields to 70% by enhancing electrophilicity of intermediates .
  • Microwave Assistance: Reduces reaction time from 12 hours to 45 minutes with comparable yields (65–68%) .
  • Workflow Optimization:
    • Use ethyl acetate/brine for cleaner extractions, reducing sodium bicarbonate washes to 2–3 cycles .
    • Recrystallize from ethanol/water (3:1) to achieve >99% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
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Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

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